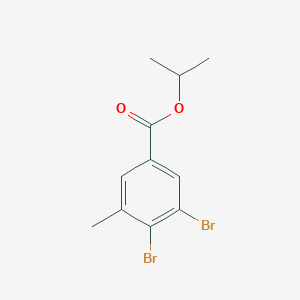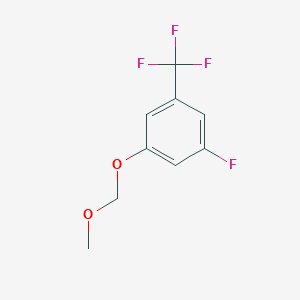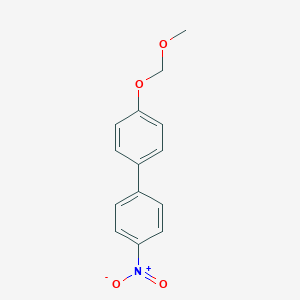![molecular formula C14H11NO4 B6294452 4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde CAS No. 2271443-01-5](/img/structure/B6294452.png)
4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde is an organic compound with the molecular formula C13H9NO3. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a nitro group (-NO2) at the 4’ position, a methoxy group (-OCH3) at the 4 position, and an aldehyde group (-CHO) at the 2 position on the biphenyl structure. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically involve refluxing in a solvent such as dioxane .
Industrial production methods for this compound may involve similar cross-coupling reactions, but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
These reactions can lead to the formation of various products, depending on the reagents and conditions used.
科学的研究の応用
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and aldehyde groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
類似化合物との比較
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde can be compared with other biphenyl derivatives such as:
4’-Nitro[1,1’-biphenyl]-4-carbaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
4’-Methoxy[1,1’-biphenyl]-4-carbaldehyde:
4’-Amino[1,1’-biphenyl]-4-methoxy-2-carbaldehyde: The nitro group is replaced by an amino group, leading to different reactivity and biological activity.
These comparisons highlight the unique combination of functional groups in 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde, which contributes to its distinct chemical behavior and applications.
特性
IUPAC Name |
5-methoxy-2-(4-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-6-7-14(11(8-13)9-16)10-2-4-12(5-3-10)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMYQUUXGBNKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














